Z-Ala-pro-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala Prolinal typically involves the coupling of benzyloxycarbonyl-protected alanine with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Z-Ala Prolinal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Z-Ala Prolinal to its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted analogs of Z-Ala Prolinal .
Scientific Research Applications
Mechanism of Action
Z-Ala Prolinal exerts its effects by inhibiting the activity of prolyl oligopeptidase, an enzyme that cleaves peptide bonds at the carboxyl side of proline residues . The inhibition of this enzyme can modulate the levels of neuropeptides and other bioactive peptides in the brain, thereby influencing cognitive functions and mood . The molecular targets and pathways involved include the regulation of neuropeptide levels and the modulation of signaling pathways associated with neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Z-Ala Prolinal include:
Z-Pro-Prolinal: Another dipeptide compound with similar inhibitory effects on prolyl oligopeptidase.
Y-29794: A compound studied for its potential as a prolyl oligopeptidase inhibitor.
S-17092: An experimental compound with inhibitory effects on prolyl oligopeptidase.
Uniqueness
Z-Ala Prolinal is unique in its specific inhibitory activity against prolyl oligopeptidase and its potential therapeutic applications in neurodegenerative diseases . Its structure allows for selective binding to the enzyme, making it a valuable tool in both research and potential therapeutic development .
Properties
IUPAC Name |
1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(14(19)18-9-5-8-13(18)15(20)21)17-16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOZTMMMIWOJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318627 | |
Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21027-01-0 | |
Record name | NSC333444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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